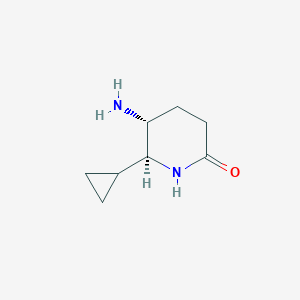

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)/t6-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONMIDTZTLDYFU-SVRRBLITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCC(=O)N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]([C@@H]1N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Space Exploration: Synthesis and Biological Evaluation of Analogues and Derivatives

Design Principles for Structural Modification of the Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one Scaffold

The design of analogues and derivatives of this compound is guided by established medicinal chemistry principles. Modifications are strategically introduced at key positions—the amino group, the cyclopropyl (B3062369) moiety, and the piperidinone core—to probe interactions with biological targets and modulate physicochemical properties.

Substituent Variation at the Amino Group

The amino group at the C5 position represents a key vector for chemical modification. Its basicity and hydrogen-bonding capacity can be fine-tuned through various substitutions, influencing target engagement and pharmacokinetic profiles. Common strategies include acylation, alkylation, and sulfonylation to introduce a wide array of functional groups.

For instance, acylation of the amino group with various acid chlorides or activated carboxylic acids can introduce amide functionalities. These amides can vary in size, lipophilicity, and electronic properties, which can significantly impact biological activity. Similarly, reductive amination with aldehydes or ketones can yield secondary or tertiary amines, altering the basicity and steric bulk at this position.

Table 1: Exemplary Substituent Variations at the Amino Group and Their Rationale

| Substituent (R) at Amino Group | Rationale for Modification | Potential Impact on Properties |

| Acetyl (-COCH₃) | Introduce a neutral, hydrogen-bond acceptor. | Increased metabolic stability, altered target binding. |

| Benzyl (-CH₂Ph) | Introduce a bulky, lipophilic group. | Enhanced hydrophobic interactions with the target. |

| Methylsulfonyl (-SO₂CH₃) | Introduce a polar, non-basic group. | Improved solubility, modified hydrogen-bonding capacity. |

| N,N-Dimethyl (-N(CH₃)₂) | Increase basicity and introduce a tertiary amine. | Altered pKa, potential for new ionic interactions. |

Modifications to the Cyclopropyl Moiety

Strategies for modifying the cyclopropyl group include substitution with small alkyl or halo groups to probe steric and electronic effects. More advanced modifications could involve the replacement of the cyclopropyl ring with other small, constrained ring systems, such as cyclobutane (B1203170) or oxetane, to explore alternative spatial arrangements and physicochemical properties. acs.org The introduction of trifluoromethyl (CF₃) groups onto the cyclopropyl ring has also been explored as a strategy to modulate receptor complementarity and pharmacokinetic properties. nih.gov

Table 2: Bioisosteric Replacements for the Cyclopropyl Moiety

| Bioisosteric Replacement | Rationale | Potential Impact on Properties |

| Cyclobutane | Increase ring size and alter bond angles. | Modified conformational profile and target fit. |

| Oxetane | Introduce a polar heteroatom. | Improved solubility and metabolic stability. acs.org |

| gem-Dimethyl | Acyclic mimic of the cyclopropyl group. | Increased flexibility, altered metabolic profile. |

| Phenyl | Aromatic isostere. | Potential for π-stacking interactions, increased lipophilicity. rsc.org |

Ring Substitutions and Fusions to the Piperidinone Core

Modifications to the piperidinone core itself can lead to significant changes in the scaffold's three-dimensional structure and properties. This can be achieved through substitution at the available ring positions or by fusing another ring system to the piperidinone core.

Substitutions at the C3 and C4 positions of the piperidinone ring can introduce new chiral centers and functional groups that can engage in additional interactions with a biological target. Furthermore, the synthesis of bicyclic piperidinones, where a new ring is fused to the existing core, can create highly constrained and novel chemical entities. nih.govnih.gov For example, fusing a five- or six-membered ring across the N1-C6 or C4-C5 positions can drastically alter the shape and vectoral display of the substituents.

Synthesis of Chemically Diverse Compound Libraries

The efficient construction of chemically diverse compound libraries based on the this compound scaffold is essential for a comprehensive exploration of the surrounding chemical space. Combinatorial chemistry and parallel synthesis are powerful tools for this purpose. acs.orgnih.govbeilstein-journals.org

A common approach involves the development of a robust synthetic route to a key intermediate, which can then be elaborated in a divergent fashion. acs.org For the target scaffold, a key intermediate could be a protected form of the 5-amino-6-cyclopropylpiperidin-2-one (B1380363) core. This intermediate can then be subjected to a variety of reaction conditions in parallel to introduce diversity at the amino group or other positions. The use of solid-phase synthesis can further streamline the process of library creation and purification. nih.gov

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures that maintain the key pharmacophoric features of a known active compound. nih.govchemrxiv.org For the this compound scaffold, this could involve replacing the piperidinone ring with other heterocyclic systems that can present the amino and cyclopropyl groups in a similar spatial arrangement. Examples of potential scaffold hops could include pyrrolidinones, caprolactams, or even non-lactam-containing cyclic amines.

Bioisosteric replacement is a more conservative approach where a specific functional group is replaced with another that has similar physicochemical properties. nih.govmdpi.com For the lactam moiety within the piperidinone ring, bioisosteric replacements could include a sulfonamide or a reverse amide to alter the hydrogen bonding pattern and metabolic stability. As previously mentioned, the cyclopropyl group can be replaced by other small rings or acyclic fragments. acs.orgnih.gov

Development of Probes for Advanced Chemical Biology Studies

To investigate the biological targets and mechanism of action of this compound derivatives, the development of chemical probes is indispensable. frontiersin.orgnih.gov These probes are typically analogues of an active compound that have been modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target protein (activity-based probes). nih.govrsc.org

The amino group at the C5 position is an ideal handle for the attachment of such tags via a suitable linker. For example, a fluorescent probe could be synthesized by coupling a fluorophore to the amino group. nih.govnih.gov This would allow for the visualization of the compound's localization within cells and tissues. An activity-based probe could be designed by incorporating a reactive electrophile that can form a covalent bond with a nucleophilic residue in the active site of the target enzyme. nih.gov

Table 3: Chemical Probes Derived from the Piperidinone Scaffold

| Probe Type | Modification Strategy | Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the C5-amino group via a linker. nih.govnih.gov | Cellular imaging, target engagement studies. |

| Affinity Probe | Attachment of a biotin tag to the C5-amino group. | Target identification and pull-down assays. |

| Activity-Based Probe | Incorporation of a reactive "warhead" (e.g., epoxide, fluoromethylketone) targeting an active site residue. nih.gov | Covalent labeling and identification of target enzymes. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to the target upon photoactivation. |

Molecular Interactions and Biological Target Identification in Research Models

High-Throughput Screening (HTS) Approaches for Initial Activity Profiling

High-Throughput Screening (HTS) is a foundational approach in drug discovery used to test a large number of compounds for activity against a specific biological target or pathway. For a novel compound like Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, HTS would be the initial step to gain a broad understanding of its potential biological effects. This is typically achieved through assays such as enzyme inhibition assays and cell-based phenotypic assays.

Enzyme Inhibition Assays: These assays are designed to determine if a compound can inhibit the activity of a specific enzyme. A panel of purified enzymes, potentially implicated in a disease of interest, would be tested. The assay measures the enzymatic activity in the presence and absence of the compound. A reduction in activity would suggest that the compound is an inhibitor of that enzyme.

The data generated from these HTS approaches provides an initial "activity profile" for the compound, guiding further investigation into its specific molecular targets.

Table 1: Illustrative HTS Initial Activity Profile for a Hypothetical Compound This table is for illustrative purposes only and does not represent actual data for this compound.

| Assay Type | Target/Phenotype | Result |

|---|---|---|

| Enzyme Inhibition | Kinase Panel | Inhibition of Kinase X at 10 µM |

| Cell-Based | Cancer Cell Line Y | Decreased cell proliferation |

Label-Free Methods for Direct Target Identification

Label-free methods offer an alternative to affinity-based proteomics and have the significant advantage of not requiring chemical modification of the compound. This eliminates the risk of altering the compound's binding properties.

Thermal Proteome Profiling (TPP) is based on the principle that the binding of a small molecule to a protein can change the protein's thermal stability. nih.govnih.gov In a typical TPP experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. biorxiv.orgbioconductor.orgresearchgate.net The soluble proteins at each temperature are then quantified using mass spectrometry. nih.gov

A target protein that is bound to the compound will often be more stable at higher temperatures compared to the unbound protein. This change in thermal stability is observed as a shift in the protein's "melting curve," allowing for the identification of target proteins. biorxiv.org

Drug Affinity Responsive Target Stability (DARTS) is another label-free method that relies on the principle of protein stabilization upon ligand binding. nih.govcreative-proteomics.comnih.gov In the DARTS method, a cell lysate is treated with the compound of interest. nih.govspringernature.comresearchgate.net A protease is then added to the lysate, which will digest the proteins. creative-proteomics.comnih.gov

Proteins that are bound to the compound are often more resistant to proteolytic digestion. nih.govnih.gov The resulting protein fragments are then analyzed by gel electrophoresis and mass spectrometry. nih.gov Proteins that are protected from digestion in the presence of the compound are identified as potential targets. creative-proteomics.com

Table 3: Illustrative Data from a TPP Experiment This table is for illustrative purposes only and does not represent actual data for this compound.

| Protein ID | Protein Name | Melting Temperature Shift (°C) | p-value |

|---|---|---|---|

| P12345 | Enzyme A | +3.5 | <0.01 |

| S98765 | Kinase D | +2.8 | <0.05 |

Based on a thorough review of available scientific literature, there is currently no specific information linking the chemical compound “this compound” to the biological targets and signaling pathways outlined in the requested article structure. Searches for research investigating this particular compound's interactions with kinases (such as Akt), DNA glycosylases (like 8-Oxo Guanine DNA Glycosylase), Toll-like receptors (TLR7/8), or its potential role in viral capsid assembly modulation (specifically HBV) did not yield any relevant findings.

Furthermore, no studies were identified that explore the impact of “this compound” on the PI3K/Akt/mTOR signaling pathway.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content that adheres to the provided outline. The necessary research data to fulfill the requirements for each section and subsection is not present in the public domain.

Based on a comprehensive search, there is currently no publicly available scientific literature or research data specifically detailing the molecular interactions, biological targets, effects on the immune system, or influence on cell proliferation and apoptosis for the chemical compound “this compound”.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections and subsections. The provided outline requires specific experimental data that does not appear to exist in published research for this particular compound.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the analysis of molecules that are known to interact with the target of interest to derive a model that explains their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a hypothetical series of analogs of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a 3D-QSAR study could be conducted to understand the structural requirements for their activity. The process would involve aligning the compounds and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic fields).

A hypothetical QSAR model for a series of analogs might yield an equation such as:

pIC50 = 5.67 + 0.45 * ClogP - 0.21 * TPSA + 0.15 * MW

This equation would suggest that the biological activity (pIC50) is positively correlated with lipophilicity (ClogP) and molecular weight (MW), and negatively correlated with the topological polar surface area (TPSA). Such a model would guide the synthesis of new derivatives with potentially higher activity.

Hypothetical QSAR Model Parameters for this compound Analogs

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| ClogP | 0.45 | Positive |

| TPSA | -0.21 | Negative |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. A pharmacophore model for this compound could be generated based on a set of active analogs. This model would highlight the key chemical features responsible for their biological activity.

A hypothetical pharmacophore model might consist of a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carbonyl group), and a hydrophobic feature (from the cyclopropyl (B3062369) ring). This model could then be used to screen large chemical databases to identify novel compounds with a similar arrangement of these features, which would be potential candidates for further investigation.

Hypothetical Pharmacophoric Features of this compound

| Feature | Location | Importance |

|---|---|---|

| Hydrogen Bond Donor | Amino Group | High |

| Hydrogen Bond Acceptor | Carbonyl Group | High |

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target. This approach allows for the design of molecules that can fit into the target's binding site with high affinity and specificity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a hypothetical scenario where this compound is docked into the active site of a target protein, the simulation would predict its binding pose and affinity. The results could reveal key interactions, such as hydrogen bonds between the amino and carbonyl groups of the ligand and specific amino acid residues in the binding pocket.

Hypothetical Docking Results for this compound

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Asp120, Tyr340, Phe250 |

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. An MD simulation of the this compound-protein complex would provide insights into the stability of the binding pose predicted by docking. The simulation could reveal conformational changes in both the ligand and the protein upon binding and help to understand the dynamic nature of their interaction. Analysis of the simulation trajectory would allow for the calculation of the root-mean-square deviation (RMSD) to assess the stability of the complex over time.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, which can be used to predict the binding affinity of a ligand to a protein. In a hypothetical study, FEP calculations could be used to predict how modifications to the cyclopropyl group of this compound would affect its binding affinity to the target protein. This would allow for the in silico prioritization of which analogs to synthesize and test experimentally.

Hypothetical FEP Results for Analogs of this compound

| Modification | Predicted Change in Binding Affinity (kcal/mol) |

|---|---|

| Cyclopropyl to Cyclobutyl | -0.8 |

| Cyclopropyl to Phenyl | +1.2 |

No publicly available research data was found for the computational chemistry and molecular modeling of "this compound".

Therefore, the following sections on its computational chemistry and molecular modeling could not be developed based on existing, publicly accessible information. The generation of detailed, scientifically accurate content as per the requested outline is not possible without foundational research on this specific molecule.

Advanced Spectroscopic and Analytical Techniques in Compound Research

Chiroptical Methods for Stereochemical Assignment and Purity (e.g., Circular Dichroism Spectroscopy)

Chiroptical methods are crucial for the analysis of chiral molecules such as Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one. Circular Dichroism (CD) spectroscopy, a primary technique in this category, measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample. daveadamslab.comnih.gov This differential absorption, known as the CD signal, provides information about the absolute configuration and conformation of stereocenters. arxiv.org

For this compound, the presence of two stereocenters (C5 and C6) makes CD spectroscopy an invaluable tool for confirming the assigned (5R, 6S) absolute configuration. The experimental CD spectrum is typically compared with a spectrum predicted by quantum mechanical calculations. A match between the experimental and calculated spectra provides strong evidence for the correct stereochemical assignment. nih.govresearchgate.net The primary chromophore in this molecule is the lactam (amide) group, which gives rise to characteristic electronic transitions in the far-UV region. The sign and magnitude of the observed Cotton effects (peaks in the CD spectrum) are exquisitely sensitive to the spatial arrangement of the atoms around the chromophore. arxiv.org This sensitivity allows for the unambiguous determination of the molecule's stereochemistry and can also be used to assess enantiomeric purity. nih.gov

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Chromophore Assignment |

| ~210-240 | Positive/Negative | n → π* transition of the lactam carbonyl |

| ~190-210 | Positive/Negative | π → π* transition of the lactam carbonyl |

Table 7.1: Hypothetical Circular Dichroism data for this compound. The signs of the Cotton effects are dependent on the absolute configuration and conformation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental for determining the basic carbon-hydrogen framework, advanced NMR techniques are required to solve complex structural and stereochemical questions posed by molecules like this compound.

Two-dimensional (2D) NMR experiments provide correlational data that reveals how atoms are connected within a molecule, either through bonds or through space. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target compound, COSY would show correlations between adjacent protons on the piperidinone ring (e.g., H5 with H6, H5 with H4 protons) and within the cyclopropyl (B3062369) group, confirming the proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This technique is essential for unambiguously assigning the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is critical for piecing together the molecular structure by connecting different spin systems. For instance, HMBC could show a correlation from the H6 proton to the carbons of the cyclopropyl ring, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. researchgate.net This is particularly powerful for determining relative stereochemistry. For this compound, a NOESY correlation between the proton at C5 and the proton at C6 would provide direct evidence for their cis relationship on the piperidine (B6355638) ring.

| Proton (¹H) | Correlated Nucleus | Key Correlations | Structural Information Gained |

| H5 (on C5) | ¹H, ¹³C | COSY: H6, H4HSQC: C5HMBC: C4, C6, C=ONOESY: H6 | Connectivity around C5; confirms cis relationship to H6 |

| H6 (on C6) | ¹H, ¹³C | COSY: H5, cyclopropyl HHSQC: C6HMBC: C5, C=O, cyclopropyl CNOESY: H5, cyclopropyl H | Connectivity of cyclopropyl group; confirms cis relationship to H5 |

| Cyclopropyl H | ¹H, ¹³C | COSY: Other cyclopropyl H, H6HSQC: Cyclopropyl CHMBC: C6, other cyclopropyl C | Internal structure of cyclopropyl ring and its link to the piperidinone ring |

Table 7.2.1: Predicted key 2D NMR correlations for this compound, essential for complete structural and stereochemical assignment.

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid phase. solidstatenmr.org.uk Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions can be measured. For this compound, ssNMR could be used to determine the precise conformation of the six-membered piperidinone ring (e.g., chair, half-chair) and the orientation of the amino and cyclopropyl substituents in the crystalline state. nih.gov Techniques that measure chemical shift anisotropy and dipolar couplings can provide precise bond angles and internuclear distances, offering a detailed conformational picture that complements data from X-ray crystallography. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification in Biological Systems (non-human)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass-to-charge ratios (m/z) with very high accuracy (typically <5 ppm error), which allows for the determination of a compound's elemental formula. mdpi.com

For reaction monitoring , techniques like Liquid Chromatography-HRMS (LC-HRMS) can be used to follow the progress of the synthesis of this compound. By monitoring the reaction mixture over time, one can observe the disappearance of starting materials and the appearance of the product's exact mass, ensuring the reaction is proceeding as expected and helping to optimize conditions.

For metabolite identification in non-human biological systems (e.g., incubation with rat or human liver microsomes), LC-HRMS is a powerful tool. mdpi.com After exposing the parent compound to a metabolic system, HRMS is used to search for potential metabolic products. researchgate.netbohrium.com Common metabolic transformations include oxidation (hydroxylation), N-dealkylation, or conjugation. The high accuracy of HRMS allows for the confident assignment of elemental formulas to these metabolites, and tandem mass spectrometry (MS/MS) experiments can help elucidate their structures by analyzing fragmentation patterns. mdpi.com

| Species | Chemical Formula | Predicted Exact Mass [M+H]⁺ | Mass Shift (Da) | Potential Biotransformation |

| Parent Compound | C₈H₁₄N₂O | 155.1184 | - | - |

| Hydroxylated Metabolite | C₈H₁₄N₂O₂ | 171.1133 | +15.9949 | Oxidation |

| De-aminated Metabolite | C₈H₁₃NO₂ | 156.0970 | +0.9786 | Oxidative deamination |

| Glucuronide Conjugate | C₁₄H₂₂N₂O₇ | 331.1499 | +176.0315 | Glucuronidation |

Table 7.3: Representative HRMS data for this compound and potential metabolites in a non-human biological system.

X-ray Crystallography of Compound-Protein Complexes for Atomic-Level Interaction Details

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of a molecule and its interactions with a biological target, such as a protein. mdpi.com To achieve this, the compound must be co-crystallized with its target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which an atomic-level model of the compound-protein complex can be built. acs.orgacs.org

For this compound, a crystal structure of it bound to a target protein would provide invaluable insights. acs.org It would reveal the precise binding mode and orientation of the compound within the protein's active site. Furthermore, it would detail the specific non-covalent interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the compound's functional groups (the amino group, lactam carbonyl, and cyclopropyl ring) and the amino acid residues of the protein. acs.org This atomic-level information is critical for understanding the basis of molecular recognition and for guiding further structure-based drug design efforts.

| Compound Moiety | Potential Interacting Protein Residue(s) | Type of Interaction |

| Amino Group (-NH₂) | Aspartic Acid, Glutamic Acid | Salt bridge, Hydrogen bond (donor) |

| Lactam Carbonyl (C=O) | Arginine, Lysine, Serine, Backbone N-H | Hydrogen bond (acceptor) |

| Lactam N-H | Aspartate, Glutamate, Backbone C=O | Hydrogen bond (donor) |

| Cyclopropyl Group | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic / van der Waals interactions |

Table 7.4: Potential atomic-level interactions between this compound and a protein target, as would be revealed by X-ray crystallography.

A comprehensive review of publicly available scientific literature and databases indicates a significant lack of specific research focused on the chemical compound "this compound." While this compound may be listed in chemical catalogs, there is no substantive body of research detailing its synthesis, biological activity, or potential applications in chemical biology.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline based on the current state of public scientific knowledge. The detailed sections and subsections requested, such as its use as a chemical probe, a tool compound for dissecting biological pathways, its integration into phenotypic screening platforms, and its biological activities in various models, presuppose a level of research and development that has not been published in accessible literature.

Further investigation into this specific compound would be necessary to provide the detailed analysis and data requested in the article outline. Without such foundational research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Q & A

Q. How can machine learning optimize reaction conditions for scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.